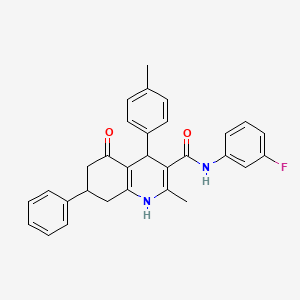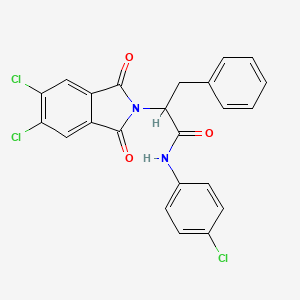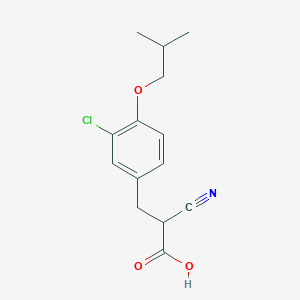![molecular formula C23H24N4O4 B3940250 (2-furylmethyl){5-[4-(3-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}amine](/img/structure/B3940250.png)
(2-furylmethyl){5-[4-(3-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}amine
Descripción general
Descripción
(2-furylmethyl){5-[4-(3-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}amine, also known as FM-NBMDA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent and selective agonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and learning and memory processes in the brain. In
Aplicaciones Científicas De Investigación
(2-furylmethyl){5-[4-(3-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}amine has been widely used in scientific research as a tool to study the NMDA receptor and its role in various physiological and pathological processes. For example, (2-furylmethyl){5-[4-(3-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}amine has been used to investigate the mechanisms underlying synaptic plasticity, long-term potentiation, and long-term depression in the hippocampus and other brain regions. It has also been used to study the effects of NMDA receptor activation on neuronal excitability, calcium signaling, and gene expression.
Mecanismo De Acción
(2-furylmethyl){5-[4-(3-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}amine acts as a selective agonist of the NMDA receptor, binding to the receptor's glycine site and enhancing its activation by glutamate. This results in the opening of ion channels and the influx of calcium ions into the cell, which triggers a cascade of intracellular signaling pathways that are involved in synaptic plasticity and other neuronal processes.
Biochemical and Physiological Effects:
The activation of NMDA receptors by (2-furylmethyl){5-[4-(3-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}amine has been shown to have a range of biochemical and physiological effects, including the modulation of synaptic transmission, the regulation of gene expression, and the induction of cell death in certain pathological conditions. (2-furylmethyl){5-[4-(3-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}amine has also been shown to have neuroprotective effects in some experimental models of ischemia and neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (2-furylmethyl){5-[4-(3-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}amine as a research tool is its high potency and selectivity for the NMDA receptor, which allows for precise and controlled manipulation of this receptor's activity in vitro and in vivo. However, (2-furylmethyl){5-[4-(3-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}amine has some limitations as well, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
There are several potential future directions for research on (2-furylmethyl){5-[4-(3-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}amine and its applications. One area of interest is the development of more efficient and scalable synthesis methods for this compound, which could facilitate its use in larger-scale experiments and clinical studies. Another direction is the exploration of (2-furylmethyl){5-[4-(3-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}amine's effects on different subtypes of NMDA receptors and their associated signaling pathways. Finally, (2-furylmethyl){5-[4-(3-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}amine could be used as a starting point for the development of novel drugs targeting the NMDA receptor for the treatment of neurological and psychiatric disorders.
Propiedades
IUPAC Name |
[4-[3-(furan-2-ylmethylamino)-4-nitrophenyl]piperazin-1-yl]-(3-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4/c1-17-4-2-5-18(14-17)23(28)26-11-9-25(10-12-26)19-7-8-22(27(29)30)21(15-19)24-16-20-6-3-13-31-20/h2-8,13-15,24H,9-12,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPBKNAHKULWJSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Furylmethyl){5-[4-(3-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[3-(benzyloxy)-4-methoxybenzyl]-4-(2-fluorobenzyl)piperazine](/img/structure/B3940185.png)


![1-(4-ethoxybenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine oxalate](/img/structure/B3940191.png)
![2,7,7-trimethyl-5-oxo-4-(2-thienyl)-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3940202.png)

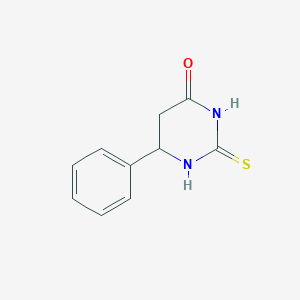

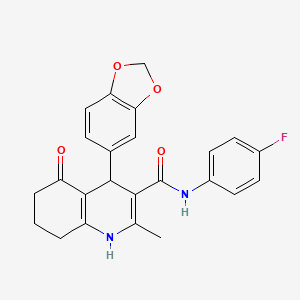
![1-cycloheptyl-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3940223.png)
